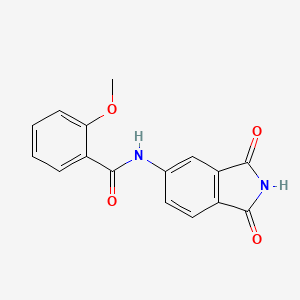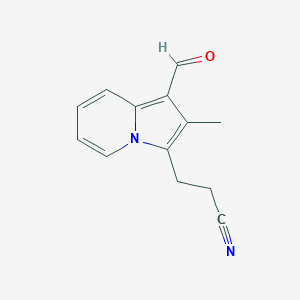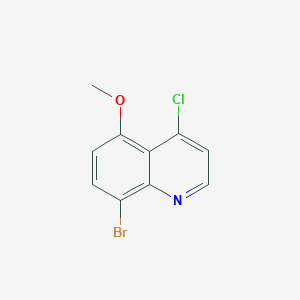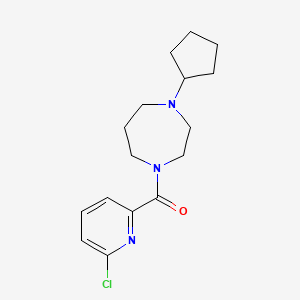
2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid, also known as CFA, is a synthetic compound that has been widely used in scientific research. It is a non-steroidal anti-inflammatory drug (NSAID) that has been found to have potent analgesic and anti-inflammatory properties.
Mécanisme D'action
2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins, a group of lipid molecules that play a key role in inflammation and pain. By inhibiting COX enzymes, 2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid reduces the production of prostaglandins, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid has been found to have potent analgesic and anti-inflammatory effects in various animal models of inflammation and pain. It has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, 2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid has been found to have antitumor activity by inducing apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid in lab experiments is its potent analgesic and anti-inflammatory effects, which make it a useful tool for studying the role of COX enzymes in pain and inflammation. However, one of the limitations of using 2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid. One area of research is the development of new analogs of 2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid with improved potency and selectivity for COX enzymes. Another area of research is the study of the molecular mechanisms underlying the antitumor activity of 2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid. Additionally, the role of 2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid in modulating the immune response and its potential use in treating autoimmune diseases such as multiple sclerosis and rheumatoid arthritis is an area of active research.
Méthodes De Synthèse
2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid can be synthesized in several ways, but the most commonly used method involves the reaction of 3-chlorobenzoyl chloride with fluorenone in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-Boc-aminobutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid.
Applications De Recherche Scientifique
2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid has been extensively studied for its potential use in treating various inflammatory conditions such as arthritis, colitis, and neuropathic pain. It has also been found to have antitumor activity and has been studied for its potential use in cancer therapy. Additionally, 2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid has been used as a tool to study the role of cyclooxygenase (COX) enzymes in inflammation and pain.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO4/c1-2-25(23(28)29,16-8-7-9-17(26)14-16)27-24(30)31-15-22-20-12-5-3-10-18(20)19-11-4-6-13-21(19)22/h3-14,22H,2,15H2,1H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCCJIQTSIWQQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Cl)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2583641.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B2583642.png)

![2,6-dimethoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2583646.png)

![N-(4-(dimethylamino)phenethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2583651.png)
![Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2583653.png)

![2-(1-adamantyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2583655.png)
![N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide](/img/no-structure.png)


![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2583661.png)
